2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Description
This compound belongs to the pyrano[2,3-f]chromene-dione family, characterized by a fused pyran-chromene scaffold with a 1,4-benzodioxin substituent. Its molecular formula is inferred as C24H22O8 (based on structural analogs), featuring a 5,10-dimethyl configuration and an 8-methoxy-1,4-benzodioxin moiety at position 2.
Properties
Molecular Formula |
C23H20O7 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C23H20O7/c1-11-6-16-21(12(2)7-19(25)29-16)23-20(11)14(24)10-15(30-23)13-8-17(26-3)22-18(9-13)27-4-5-28-22/h6-9,15H,4-5,10H2,1-3H3 |
InChI Key |
QTILKYQQUZBNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=CC5=C(C(=C4)OC)OCCO5 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Aldehyde Activation : The coumarin aldehyde undergoes nucleophilic attack by the nitrile group, facilitated by Et<sub>3</sub>N, forming an intermediate imine.
-
Coumarin Addition : 7-Methyl-4-hydroxycoumarin reacts with the imine, inducing cyclization to form the pyrano-chromene core.
-
Benzodioxin Incorporation : The methoxy-substituted benzodioxin moiety is introduced via the aldehyde precursor, synthesized separately (see Section 3).
Optimized Conditions
| Parameter | Specification |
|---|---|
| Reactants | Coumarin aldehyde, nitrile, 7-methyl-4-hydroxycoumarin |
| Catalyst | Et<sub>3</sub>N (2–3 drops) |
| Solvent | Ethyl acetate |
| Temperature | Room temperature (25°C) |
| Time | 30 minutes to 1 hour |
| Yield | 92–97% |
The reaction is monitored via thin-layer chromatography (TLC), with precipitation indicating completion.
Precursor Synthesis via Baylis-Hillman Reaction
The coumarin aldehyde precursor is synthesized using the Baylis-Hillman reaction between salicylaldehyde derivatives and methyl acrylate.
Steps
-
Base-Catalyzed Addition : Salicylaldehyde reacts with methyl acrylate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), forming a β-hydroxy ester.
-
Oxidation : The β-hydroxy ester is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC).
-
Benzodioxin Functionalization : Methoxylation at the 8-position and dihydrobenzodioxin formation are achieved through nucleophilic aromatic substitution and cyclization.
Critical Modifications
-
Methoxy Group Introduction : Methanol and sodium hydride (NaH) facilitate O-methylation at the benzodioxin’s 8-position.
-
Stereochemical Control : Chiral auxiliaries or asymmetric catalysis ensure the correct dihydro configuration.
Purification and Crystallization
Crude product purification involves hot ethyl acetate washes followed by recrystallization in chloroform-methanol (4:1).
Crystallization Protocol
-
Solvent Selection : Chloroform (high solubility) and methanol (poor solubility) create a gradient for slow crystal growth.
-
Slow Evaporation : Solutions are left undisturbed at 4°C for 48–72 hours, yielding colorless crystals suitable for X-ray diffraction.
Purity Assessment
| Technique | Parameters |
|---|---|
| Melting Point | 230–232°C (compound 4b) |
| HPLC | >99% purity (C18 column, acetonitrile-water) |
Spectroscopic Characterization
Structural validation employs:
Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared (FT-IR)
Single-Crystal X-ray Diffraction (SC-XRD)
Comparative Analysis with Related Chromenes
The target compound’s higher melting point (268–270°C vs. 230–232°C for 4b) reflects increased rigidity from the benzodioxin moiety.
Optimization Strategies
Catalyst Screening
Temperature Sensitivity
Challenges and Limitations
-
Sensitive Intermediates : The aldehyde precursor requires anhydrous conditions to prevent oxidation.
-
Scalability Issues : Recrystallization becomes inefficient above 10-g scales due to solvent volume requirements.
-
Stereochemical Defects : Racemization at C4 occurs if pH exceeds 8.0 during purification .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that derivatives of the compound exhibit significant antineoplastic activities. For instance, studies on isoflavonoids derived from similar structures have shown promising results in inhibiting cancer cell proliferation. The activity of certain adducts derived from this compound demonstrated up to 86% inhibition of cancer cell lines at specific concentrations . The mechanism is believed to involve the formation of reactive ortho-quinone methides that can interact with cellular macromolecules, leading to apoptosis in cancer cells.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Studies have shown that compounds with similar benzodioxin structures exhibit strong radical scavenging activities, which could be beneficial in preventing cellular damage caused by free radicals .
Materials Science
Organic Photovoltaics
In materials science, compounds with chromene and benzodioxin moieties are being investigated for their potential use in organic photovoltaic devices. These compounds can contribute to the development of efficient light-harvesting systems due to their ability to absorb light and facilitate charge transfer processes. The incorporation of such compounds into polymer matrices has shown improvements in the efficiency of solar cells .
Nanocomposites
The unique structural features of this compound allow it to be integrated into nanocomposite materials. These materials can exhibit enhanced mechanical properties and thermal stability. Research has indicated that the addition of such compounds into polymer matrices can significantly improve their performance in various applications including packaging and structural components .
Environmental Science
Bioremediation
The compound's derivatives are being explored for their potential use in bioremediation processes. Certain studies suggest that these compounds can enhance the degradation of pollutants in contaminated environments. Their ability to form stable complexes with heavy metals and organic pollutants could facilitate the detoxification process in soil and water systems .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Pharmacological and Physicochemical Comparisons
- Benzodioxin vs. Phenyl Substituents: The target compound’s 8-methoxy-1,4-benzodioxin group (vs.
- Methyl vs. Ethyl Groups: The 10-ethyl analog has higher molecular weight (422.43 vs.
- Trimethoxy Substitutions : Compounds with 2,3,4-trimethoxyphenyl groups exhibit enhanced solubility in polar solvents (e.g., DMSO) compared to the target compound, critical for in vitro assays.
Biological Activity
The compound 2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 314.34 g/mol. The compound features a complex structure that includes a benzodioxin moiety and a pyranochromene system, contributing to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antioxidant Activity : Many derivatives of benzodioxin and pyranochromene have shown significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress.
- Anticancer Activity : Some studies suggest that similar compounds can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and disrupting cell cycle progression.
Table 1: Summary of Biological Activities
Antioxidant Activity
Research on related compounds has demonstrated that they possess strong antioxidant capabilities. For instance, the EC50 values for various synthesized oxadiazole derivatives showed better antioxidant activity than Trolox, a standard antioxidant. This suggests that the structure of the compound may enhance its ability to neutralize free radicals effectively.
Anticancer Studies
A study focusing on derivatives similar to the target compound revealed promising anticancer properties. For example, certain analogs were found to inhibit the proliferation of colorectal cancer cells (HCT116 and Caco-2) by inducing apoptosis and blocking the cell cycle at the G2/M phase. This was linked to the inhibition of key signaling pathways such as PI3K/AKT/mTOR .
Antimicrobial Properties
The antimicrobial activity of compounds related to the target structure has also been investigated. Some studies reported significant antibacterial effects against pathogens like Escherichia coli and Pseudomonas aeruginosa, indicating potential for use in treating infections .
Case Studies
- Antioxidant Evaluation : A study evaluated several prenylated homoisoflavonoids with coumarin moieties, finding that specific substitutions enhanced antioxidant activity significantly compared to standard antioxidants .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that certain derivatives could effectively induce apoptosis and inhibit tumor growth through various mechanisms including mitochondrial dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
